molecular formula C11H8F3N3O B1358539 1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-29-8

1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1358539
CAS RN: 952183-29-8
M. Wt: 255.2 g/mol
InChI Key: YRMQYYRETQWMFG-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carbaldehyde (TFMTC) is an organic compound with a molecular formula of C10H7F3N2O. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. TFMTC is a colorless solid with a melting point of 74-76 °C and a boiling point of 206 °C. It is insoluble in water, but soluble in methanol, ethanol, and other organic solvents.

Scientific Research Applications

  • Antimicrobial Agents :

    • A study by Bhat et al. (2016) discusses the synthesis of a series of compounds similar to "1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde", which displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
  • Molecular Rearrangements and Synthesis Methods :

    • L'abbé et al. (1990) explored the molecular rearrangements of 1,2,3-triazoles, providing insights into the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).
  • Catalytic Applications :

    • Saleem et al. (2013) reported the synthesis of 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and its application in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes showed efficient catalytic processes, highlighting the utility of triazole derivatives in catalysis (Saleem et al., 2013).
  • Structural Characterization and Crystallography :

    • The study by Gonzaga et al. (2016) focuses on the crystal structures of various triazole compounds, including their activity as α-glycosidase inhibition agents. This work provides detailed structural insights which are crucial for understanding the activity of these compounds (Gonzaga et al., 2016).
  • Synthetic Chemistry and Drug Development :

    • Costa et al. (2006) described the synthesis and in vitro anti-Mycobacterium tuberculosis profile of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes. These compounds were shown to inhibit the growth of Mycobacterium tuberculosis, indicating their potential in drug development (Costa et al., 2006).

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMQYYRETQWMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150451
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952183-29-8
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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